Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Description
Chemical Identity and Nomenclature
Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate represents a well-characterized pharmaceutical impurity that has been assigned the Chemical Abstracts Service registry number 433289-83-9. The compound is extensively documented under multiple systematic nomenclature systems, reflecting its significance in pharmaceutical analytical chemistry. The International Union of Pure and Applied Chemistry name for this compound is documented as calcium;(3R,5R)-7-[2-isopropyl-4,5-diphenyl-3-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate (1:2). This comprehensive nomenclature accurately describes the calcium salt formation involving two organic anions per calcium cation, establishing the stoichiometric relationship fundamental to the compound's chemical identity.
The molecular formula of this compound has been definitively established as C66H70CaN4O10, yielding a molecular weight of 1131.34 grams per mole. This formulation reflects the calcium salt structure incorporating two organic atorvastatin-related molecules coordinated with a single calcium ion. Alternative molecular weight values of 579.7194 grams per mole have been reported when considering the individual organic component, highlighting the importance of specifying whether calculations refer to the complete calcium salt complex or the individual organic constituent. The compound has been systematically catalogued under numerous synonyms that reflect its various applications and regulatory classifications, including United States Pharmacopeia Impurity A, Atorvastatin Impurity A, Desfluoro Impurity, Atorvastatin European Pharmacopoeia Impurity A, and Atorvastatin Related Compound A.
The designation of this compound as a United States Pharmacopeia reference standard reflects the evolution of regulatory requirements for impurity control in pharmaceutical manufacturing. International Conference on Harmonisation guidelines mandate the identification and qualification of impurities present above specific threshold levels, typically 0.15% for drugs administered at doses below 2 grams per day. Atorvastatin, being administered in doses ranging from 10 to 80 milligrams daily, falls well within this regulatory framework, necessitating comprehensive impurity characterization and control strategies. The establishment of this compound as a reference standard represents the culmination of extensive analytical development work aimed at ensuring consistent and accurate impurity quantification across different manufacturing sites and analytical laboratories.
Historical analytical method development for atorvastatin impurities has evolved significantly since the drug's initial commercialization in 1996. Early analytical approaches relied primarily on ultraviolet detection methods, but the complexity of atorvastatin's impurity profile necessitated the development of more sophisticated analytical techniques. The introduction of mass spectrometric detection methods has revolutionized impurity analysis by providing definitive molecular weight confirmation and enhanced selectivity for co-eluting compounds. These technological advances have been particularly important for compounds like Atorvastatin Related Compound A, where structural similarity to the parent drug creates analytical challenges that require advanced separation and detection capabilities.
Properties
CAS No. |
433289-83-9 |
|---|---|
Molecular Formula |
C66H70CaN4O10 |
Molecular Weight |
1119.4 g/mol |
IUPAC Name |
calcium;(3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H36N2O5.Ca/c2*1-22(2)31-30(33(40)34-25-16-10-5-11-17-25)29(23-12-6-3-7-13-23)32(24-14-8-4-9-15-24)35(31)19-18-26(36)20-27(37)21-28(38)39;/h2*3-17,22,26-27,36-37H,18-21H2,1-2H3,(H,34,40)(H,38,39);/q;;+2/p-2/t2*26-,27-;/m11./s1 |
InChI Key |
ILJBDHBNPXANQZ-MNSAWQCASA-L |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Synonyms |
(βR,δR)-β,δ-Dihydroxy-2-(1-methylethyl)-4,5-diphenyl-3-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Calcium Salt (2:1); USP Atorvastatin Related Compound A |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysis
-
Molar Ratios : The Stetter compound and amino side chain are reacted in a molar ratio ranging from 1:1 to 1:10, with optimal yields achieved at higher amino side chain excess (1:4–1:10).
-
Solvents : Cyclohexane, tetrahydrofuran (THF), or mixtures thereof are employed as inert reaction media. THF enhances solubility of intermediates, while cyclohexane facilitates phase separation during workup.
-
Catalyst : Pivalic acid (0.5–1.0 mol%) accelerates the coupling reaction by stabilizing transition states through hydrogen bonding.
Workup and Intermediate Isolation
Post-reaction, the mixture is neutralized with liquor ammonia to pH 8–8.5, and the aqueous layer is extracted with methylene chloride (MDC). Crystallization using isopropyl alcohol (IPA) and water yields the protected diol with >85% purity.
Conversion to Calcium Salt
The protected diol undergoes sequential hydrolysis and calcium salt formation to yield the final compound.
Hydrolysis and Deprotection
Calcium Salt Formation
-
Calcium Chloride Complexation : The free acid is dissolved in methanol and reacted with aqueous calcium chloride (20–25 wt%) at 50–55°C. Stoichiometric control ensures a 2:1 acid-to-calcium ratio, critical for crystallinity.
-
Crystallization : Slow cooling to 10–15°C over 2 hours yields crystalline calcium salt with a particle size distribution of d(0.5) ≤8 µm and d(0.9) ≤15 µm, optimizing dissolution properties.
Table 1: Key Parameters for Calcium Salt Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 50–55°C | Prevents byproduct formation |
| Calcium Chloride Conc. | 20–25 wt% | Ensures stoichiometric ratio |
| Cooling Rate | 0.5°C/min | Enhances crystal uniformity |
| Final pH | 7.0–7.5 | Maximizes salt stability |
Process Optimization and Scalability
Industrial-scale production requires balancing yield, purity, and cost-effectiveness.
Solvent Recovery and Recycling
Purification Techniques
-
Recrystallization : Crude calcium salt (45.5 g yield per 50 g diol) is purified using methanol/water mixtures, achieving >99% chromatographic purity.
-
Fluidized Bed Drying : Granules dried at 50–60°C with 30–40 Hz fan frequency maintain moisture content at 1.0–3.0%, critical for stability.
Analytical Characterization
Quality control relies on advanced spectroscopic and chromatographic methods:
Chemical Reactions Analysis
Types of Reactions
Atorvastatin Calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Substitution reactions can occur at the phenyl rings or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Atorvastatin Calcium, which may have different pharmacological properties .
Scientific Research Applications
Pharmacological Applications
1. Lipid-Lowering Agent
- The primary application of this compound is in the treatment of hyperlipidemia. By inhibiting HMG-CoA reductase, it effectively reduces cholesterol synthesis in the liver.
- Mechanism of Action : The inhibition leads to decreased levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream, which is crucial for reducing the risk of atherosclerosis and cardiovascular events.
2. Cardiovascular Disease Management
- Statins are widely used for their cardioprotective effects. This compound contributes to reducing the incidence of heart attacks and strokes by managing cholesterol levels.
- Clinical Studies : Numerous studies have demonstrated that atorvastatin and its derivatives significantly lower cardiovascular morbidity and mortality rates.
Case Study 1: Efficacy in Hyperlipidemia
- A randomized controlled trial involving patients with high LDL levels demonstrated that those treated with atorvastatin calcium showed a significant reduction in LDL cholesterol levels after 12 weeks compared to placebo groups.
- Results : The study reported a reduction of approximately 40% in LDL levels among participants receiving the treatment.
Case Study 2: Cardiovascular Outcomes
- A longitudinal study assessed the long-term effects of atorvastatin on cardiovascular outcomes in patients with established coronary artery disease.
- Findings : Participants who received atorvastatin exhibited a 25% reduction in major cardiovascular events over five years compared to those not on statin therapy.
Additional Applications
1. Anti-inflammatory Effects
- Recent research indicates that atorvastatin may exert anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation.
2. Neuroprotective Properties
- Emerging studies suggest potential neuroprotective effects of atorvastatin derivatives in neurodegenerative diseases, although further research is required to substantiate these claims.
Mechanism of Action
Atorvastatin Calcium exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, Atorvastatin Calcium reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the blood. This reduction in LDL cholesterol helps prevent the buildup of plaques in the arteries, thereby reducing the risk of cardiovascular diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmacopeial Standards
Atorvastatin-Related Compounds
- USP Atorvastatin Related Compound C: Structure: Calcium (3R,5R)-7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate. Molecular Weight: 1191.34 g/mol (vs. 1155.34 g/mol for Compound A) .
USP Atorvastatin Related Compound H :
Pyrimidine-Based Analogues
- Calcium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate: Structure: Substitutes the pyrrole core with a pyrimidine ring and includes a sulfonamide group. The conjugated double bond (hept-6-enoate) introduces rigidity absent in Compound A .
Substituent Variations and Functional Group Impact
Key Observations:
- Fluorine Substitution: Fluorinated phenyl groups (e.g., in USP Compound C) enhance metabolic resistance and lipophilicity compared to non-fluorinated analogues .
- Heterocycle Choice : Pyrrole-based compounds (Compound A) exhibit planar aromaticity, while pyrimidine derivatives offer additional hydrogen-bonding sites .
- Stereochemistry : The (3R,5R) configuration in Compound A is critical for mimicking the active form of statins, which inhibit HMG-CoA reductase .
Physicochemical and Pharmacokinetic Implications
- Solubility : The calcium salt form of Compound A improves water solubility compared to its free acid or lactone forms (e.g., USP Compound H) .
- Bioavailability: The dihydroxyheptanoate moiety facilitates membrane permeability, but bulkier substituents (e.g., sulfonamide in pyrimidine analogues) may reduce absorption .
- Stability : Fluorinated derivatives (e.g., USP Compound C) show increased stability against oxidative degradation due to fluorine’s electron-withdrawing effects .
Biological Activity
Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, also known as Atorvastatin Related Compound A, is a compound associated with atorvastatin, a widely used statin for cholesterol management. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₃₃H₃₄CaN₂O₃
- Molar Mass : 558.64 g/mol
- CAS Number : 433289-83-9
The compound contains a calcium salt form and is characterized by a complex structure that includes multiple aromatic rings and hydroxyl groups, contributing to its biological activity.
This compound functions primarily as an inhibitor of HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. By inhibiting this enzyme, the compound effectively lowers low-density lipoprotein (LDL) cholesterol levels in the bloodstream, thereby reducing the risk of cardiovascular diseases.
Pharmacological Effects
- Cholesterol Reduction : The primary use of atorvastatin and its related compounds is to lower LDL cholesterol levels. Studies have shown significant reductions in LDL levels when patients are treated with atorvastatin-related compounds.
- Anti-inflammatory Properties : Research indicates that atorvastatin-related compounds may exhibit anti-inflammatory effects, which can contribute to cardiovascular health by reducing inflammation in arterial walls.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, helping to mitigate oxidative stress in cells.
Study 1: Efficacy in Lowering Cholesterol
A clinical trial involving atorvastatin showed that patients experienced an average reduction of LDL cholesterol by 30% to 50% after 12 weeks of treatment. This effect was attributed to the compound's ability to inhibit HMG-CoA reductase effectively.
Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that atorvastatin-related compounds could reduce the expression of inflammatory markers such as C-reactive protein (CRP) in human endothelial cells. This suggests potential benefits beyond cholesterol management.
Study 3: Antioxidant Properties
Research published in Cardiovascular Drugs and Therapy indicated that atorvastatin could enhance endothelial function through its antioxidant properties, leading to improved vascular health in patients with hyperlipidemia.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for this compound, and how do stereochemical considerations influence yield and purity?
- Methodological Answer : The compound’s synthesis requires careful control of stereochemistry, particularly at the (3R,5R) positions. Key steps include:
- Suzuki-Miyaura coupling to introduce fluorophenyl groups.
- Carbamoylation using phenyl isocyanate under anhydrous conditions.
- Calcium salt formation via reaction with calcium hydroxide in ethanol.
- Stereochemical integrity is confirmed via polarimetry and chiral HPLC (≥98% enantiomeric excess) .
Q. How should researchers characterize this compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (≥50 mg/mL), PBS (pH 7.4, ~2 mg/mL), and ethanol (≥20 mg/mL) using UV-Vis spectroscopy (λ = 254 nm).
- Stability : Monitor degradation via LC-MS over 72 hours in PBS (37°C). Hydrolysis of the carbamoyl group is a major degradation pathway, with <5% degradation at 24 hours .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm phenyl and pyrrole substituents (e.g., δ 7.2–7.6 ppm for aromatic protons).
- FT-IR : Carbamoyl C=O stretch at ~1680 cm⁻¹.
- HRMS : Expected [M+Ca]²⁺ ion at m/z 489.18 .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often stem from:
- Impurity profiles : Use LC-MS/MS to quantify trace isomers (e.g., 3S,5R isomer inhibits target binding by 40% at 1% impurity) .
- Assay conditions : Standardize buffer ionic strength (≥150 mM NaCl) to prevent calcium chelation artifacts .
Q. What advanced strategies are used to analyze stereochemical effects on pharmacological targets?
- Methodological Answer :
- Molecular docking : Compare (3R,5R) and (3S,5R) isomers using AutoDock Vina with target protein PDB: 1HWK.
- Free-energy perturbation (FEP) : Predict ΔΔG binding energies; (3R,5R) shows 3.2 kcal/mol higher affinity .
- In vivo PK/PD : Monitor plasma half-life differences (e.g., (3R,5R) t₁/₂ = 8 hrs vs. 5 hrs for 3S,5R in rodents) .
Q. How can environmental impact assessments be integrated into synthesis workflows?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
